Citco

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CITCO beinhaltet die Bildung des Imidazo[2,1-b][1,3]thiazol-Kerns, gefolgt von der Einführung der Chlorphenyl- und Dichlorbenzyl-Gruppen. Die wichtigsten Schritte umfassen:

Bildung des Imidazo[2,1-b][1,3]thiazol-Kerns: Dies wird typischerweise durch eine Cyclisierungsreaktion erreicht, an der ein Thioamid und ein α-Halogenketon beteiligt sind.

Einführung der Chlorphenyl-Gruppe: Dieser Schritt beinhaltet die Substitution eines Wasserstoffatoms am Imidazo[2,1-b][1,3]thiazol-Kern durch eine Chlorphenyl-Gruppe.

Bildung des Oxims: Der letzte Schritt beinhaltet die Reaktion der Aldehydgruppe mit Hydroxylamin, um das Oxim zu bilden

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsverfahren und strenger Qualitätskontrolle, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu liefern.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Chlorphenyl- und Dichlorbenzyl-Gruppen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Halogenierungsreagenzien wie Chlor und Brom werden häufig eingesetzt

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die häufig in der weiteren Forschung und Entwicklung eingesetzt werden .

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung aufgrund seiner selektiven Aktivierung des konstitutiven Androstansrezeptors (CAR) umfassend eingesetzt. Einige wichtige Anwendungen umfassen:

Chemie: Wird verwendet, um die Aktivierung und Regulation von CAR zu untersuchen, das eine entscheidende Rolle beim Metabolismus von Xenobiotika spielt.

Biologie: Wird in der Forschung über die Leberfunktion und die Regulation von Genen eingesetzt, die am Arzneimittelstoffwechsel beteiligt sind.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen im Zusammenhang mit CAR-Dysfunktion untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente und bei der Untersuchung von Arzneimittelwechselwirkungen eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an den konstitutiven Androstansrezeptor (CAR) bindet und ihn aktiviert. Nach der Aktivierung wandert CAR in den Zellkern, wo er an spezifische Responselemente in der DNA bindet, was zur transkriptionellen Aktivierung von Zielgenen führt. Diese Gene sind in erster Linie am Metabolismus von Medikamenten und anderen Xenobiotika beteiligt .

Analyse Chemischer Reaktionen

Types of Reactions

CITCO undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: This compound can undergo substitution reactions, particularly at the chlorophenyl and dichlorobenzyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation reagents like chlorine and bromine are commonly employed

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used in further research and development .

Wissenschaftliche Forschungsanwendungen

CITCO is extensively used in scientific research due to its selective activation of the constitutive androstane receptor (CAR). Some key applications include:

Chemistry: Used to study the activation and regulation of CAR, which plays a crucial role in the metabolism of xenobiotics.

Biology: Employed in research on liver function and the regulation of genes involved in drug metabolism.

Medicine: Investigated for its potential therapeutic applications in diseases related to CAR dysfunction.

Industry: Used in the development of new drugs and in the study of drug-drug interactions

Wirkmechanismus

CITCO exerts its effects by binding to and activating the constitutive androstane receptor (CAR). Upon activation, CAR translocates to the nucleus, where it binds to specific response elements in the DNA, leading to the transcriptional activation of target genes. These genes are primarily involved in the metabolism of drugs and other xenobiotics .

Vergleich Mit ähnlichen Verbindungen

CITCO ist einzigartig in seiner hohen Selektivität für CAR gegenüber anderen Kernrezeptoren wie dem Pregnan-X-Rezeptor (PXR). Ähnliche Verbindungen umfassen:

TCPOBOP: Ein selektiver Agonist für Maus-CAR.

Phenobarbital: Ein weniger selektiver CAR-Aktivator, der auch andere Kernrezeptoren beeinflusst.

Rifampicin: Primär ein PXR-Agonist, aktiviert aber auch CAR in geringerem Maße

Die hohe Selektivität und Potenz von this compound macht es zu einem wertvollen Werkzeug bei der Untersuchung der Funktion und Regulation von CAR und unterscheidet es von anderen weniger selektiven Verbindungen .

Eigenschaften

IUPAC Name |

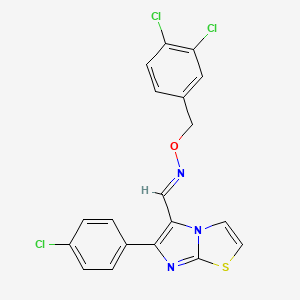

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2/b23-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBOKJVVYNKTL-AUEPDCJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040761 | |

| Record name | CITCO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338404-52-7 | |

| Record name | 6-(4-Chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338404527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITCO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITCO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of CITCO?

A: this compound is a potent and selective agonist for the human constitutive androstane receptor (hCAR) [, ].

Q2: How does this compound interact with hCAR?

A: this compound directly binds to the ligand-binding domain of hCAR []. This binding induces conformational changes in hCAR, leading to its activation [, ].

Q3: What are the downstream effects of hCAR activation by this compound?

A: Activated hCAR translocates to the nucleus and heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA sequences, regulating the expression of genes involved in drug metabolism, such as CYP2B6 and CYP3A4 [, , , , ].

Q4: Is this compound selective for hCAR over other nuclear receptors?

A: While this compound exhibits high selectivity for hCAR over other nuclear receptors like human pregnane X receptor (hPXR) in certain cell lines, it has been shown to activate hPXR in liver cell models and primary human hepatocytes [, ].

Q5: Does this compound activate CAR in other species?

A: this compound selectively activates human CAR and shows limited or no activation of mouse or rat CAR [, , ].

Q6: How does this compound affect the interaction of hCAR with coactivators and corepressors?

A: this compound promotes the recruitment of coactivators like SRC-1 and GRIP-1 to hCAR, enhancing its transcriptional activity [, , ]. Conversely, it interferes with the interaction between hCAR and the corepressor NCoR1 [, ].

Q7: How does cholesterol synthesis inhibition affect this compound-mediated gene expression?

A: Inhibiting cholesterol synthesis with drugs like pravastatin has been shown to abolish this compound-induced CYP2B6 expression in human hepatocytes. This effect is likely due to the activation of sterol regulatory element-binding proteins (SREBPs), which interfere with CAR activity [].

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C18H11Cl3N2OS, and its molecular weight is 421.72 g/mol.

Q9: Is there any available spectroscopic data for this compound?

A9: While the provided articles do not include detailed spectroscopic data like NMR or IR, you can find this information in chemical databases like PubChem or ChemSpider using the compound's name or CAS number.

Q10: Does this compound possess any catalytic properties?

A10: this compound is not known to possess catalytic properties. It acts as a ligand for hCAR, modulating its activity rather than directly catalyzing chemical reactions.

Q11: Have computational studies been conducted on this compound and hCAR?

A: Yes, computational studies have been employed to understand the interaction of this compound with hCAR. Molecular modeling and docking simulations have provided insights into the binding mode of this compound within the ligand-binding pocket of hCAR [, ].

Q12: How do structural modifications of this compound affect its activity and selectivity?

A: While the provided articles don't delve into specific structure-activity relationship studies, they highlight that even minor changes, like the five-amino acid insertion in hCAR3 compared to hCAR1, can significantly alter ligand binding and receptor activation [, , ].

Q13: Are there specific formulation strategies to enhance this compound stability or bioavailability?

A13: The provided articles primarily focus on this compound's in vitro applications and do not discuss specific formulation strategies.

Q14: What in vitro models are commonly used to study this compound's effects?

A: Researchers frequently utilize cell-based reporter gene assays, transfected cell lines (like HepG2, HepaRG), and primary human hepatocytes to investigate the effects of this compound on CAR activity and downstream gene expression [, , , , , , ].

Q15: Are there suitable animal models to study this compound activity?

A: While this compound is a human CAR-specific agonist, transgenic mice expressing human CAR (hCAR-TG mice) are valuable tools for investigating this compound's in vivo effects on gene regulation and physiological responses [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.